2-Ethyl-3-oxopiperazine-1-carbothioamide
Overview
Description
2-Ethyl-3-oxopiperazine-1-carbothioamide (EOC) is an organic compound with the formula C7H13N3OS . It has a molecular weight of 187.27 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-ethyl-3-oxo-1-piperazinecarbothioamide . The InChI code for this compound is 1S/C7H13N3OS/c1-2-5-6(11)9-3-4-10(5)7(8)12/h5H,2-4H2,1H3,(H2,8,12)(H,9,11) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The compound has a molecular weight of 187.27 .Scientific Research Applications
Platelet Aggregation Inhibition
Research by Kitamura et al. (2001) focused on a series of 2-oxopiperazine derivatives, highlighting their potential in inhibiting platelet aggregation. This study suggests the utility of these compounds in clinical treatments of thrombotic diseases, proposing a candidate for clinical trials due to its potent inhibitory effect on platelet aggregation and a good dissociation between efficacy and bleeding side effects (Kitamura et al., 2001).
Metal Complexation
Another study by Castiñeiras et al. (2001) involved the synthesis and structural characterization of complexes with Zn(II), Cd(II), and Hg(II) halides using thiosemicarbazone derivatives. This research contributes to understanding the coordination chemistry and potential applications of these complexes in various scientific fields, such as materials science and catalysis (Castiñeiras et al., 2001).
Fungal Metabolites and Cytotoxicity
Research on the mangrove endophytic fungus Penicillium janthinellum HDN13-309 by Zhu et al. (2017) identified six new epipolythiodioxopiperazine (ETP) alkaloids. These compounds, belonging to the ETP family, were found to possess cytotoxicity against various cancer cell lines, highlighting their potential as lead compounds in the development of anticancer drugs (Zhu et al., 2017).
Autophagy and Apoptosis in Cancer Therapy
A study on 11'-deoxyverticillin A, an ETP, demonstrated its role in inducing autophagy and apoptosis in tumor cells. This research sheds light on the potential mechanisms through which ETPs can be utilized in cancer therapy, offering insights into their dual role in autophagy and apoptosis (Zhang et al., 2011).
Synthetic Strategies for ETP Alkaloids
An account by Kim and Movassaghi (2015) on the synthesis of ETP alkaloids discusses the challenges and strategies in constructing these complex molecules. Their work contributes to the field of synthetic organic chemistry, providing pathways to access these biologically active compounds for further study and potential therapeutic applications (Kim & Movassaghi, 2015).
Properties
IUPAC Name |
2-ethyl-3-oxopiperazine-1-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3OS/c1-2-5-6(11)9-3-4-10(5)7(8)12/h5H,2-4H2,1H3,(H2,8,12)(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZOAIVULKTJDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NCCN1C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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